
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethoxybenzene is an organic compound with the molecular formula C12H15ClF2O. This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a difluoromethoxy group, and an ethoxy group. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-3-chloropropane, 2-(difluoromethoxy)benzene, and 5-ethoxybenzene.
Reaction Conditions: The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reactions.
Coupling Reactions:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, is common in industrial production.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Azides, amines, thiols.
科学的研究の応用
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-iodobenzene
Uniqueness
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethoxybenzene is unique due to the presence of both difluoromethoxy and ethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H15ClF2O2 |
|---|---|
分子量 |
264.69 g/mol |
IUPAC名 |
2-(3-chloropropyl)-1-(difluoromethoxy)-4-ethoxybenzene |
InChI |
InChI=1S/C12H15ClF2O2/c1-2-16-10-5-6-11(17-12(14)15)9(8-10)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3 |
InChIキー |
VWDSXEYQHUTJBB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)OC(F)F)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


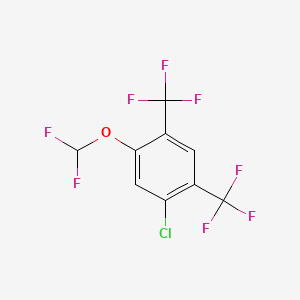
![(2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B14052023.png)
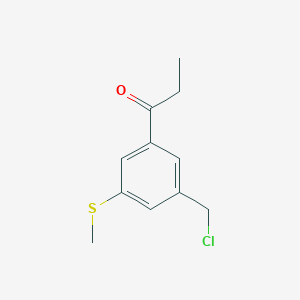
![2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol](/img/structure/B14052042.png)
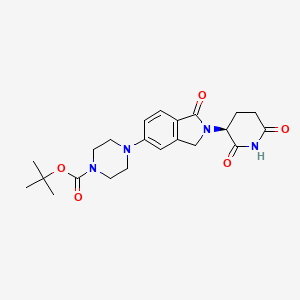
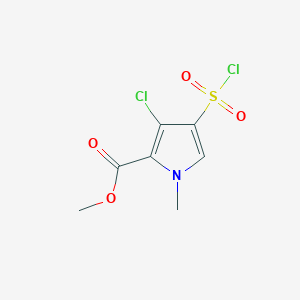
![(2E,2'E)-1,1'-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B14052056.png)

![2',6-Bis(hexyloxy)-5'-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14052066.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14052081.png)
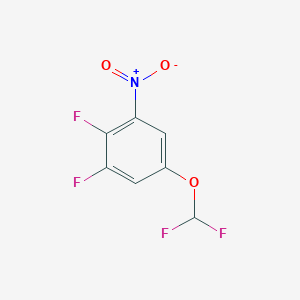
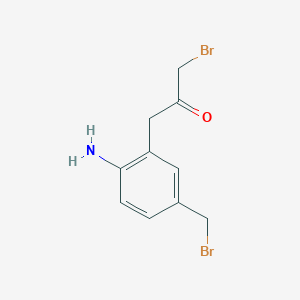
![[(2S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B14052100.png)
![[3-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14052108.png)
